molecular formula C15H19NO2 B602148 N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide CAS No. 178677-39-9

N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide

Cat. No. B602148
CAS RN: 178677-39-9
M. Wt: 245.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide” is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 . It is also known by the CAS number 1352139-51-5 .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This ring is substituted with a methoxy group at the 7-position and an ethylidene group at the 1-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (245.32) and its molecular formula (C15H19NO2) . Other properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Pharmaceutical Reference Standards

This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods used in drug development . High-quality reference standards are crucial for validating the identity, strength, purity, and quality of pharmaceutical substances.

Biological Material Synthesis

The compound serves as a biochemical reagent in the synthesis of biological materials or organic compounds for life science research. It’s a key ingredient in the creation of complex molecules with potential biological activity .

Antiviral Agent Development

Indole derivatives, which share structural similarities with this compound, have been reported to possess antiviral activities. The compound could be a precursor or a model for synthesizing new indole-based antiviral agents .

Anti-inflammatory Research

Due to the biological potential of indole derivatives in anti-inflammatory applications, this compound may be investigated for its efficacy in reducing inflammation through various biochemical pathways .

Anticancer Activity Exploration

The structural framework of this compound is found in many synthetic drug molecules with anticancer properties. Research into this compound could lead to the development of novel anticancer agents .

Antimicrobial Studies

Compounds with a similar structure have shown antimicrobial properties. This compound could be studied for its potential use in combating microbial infections .

Organic Synthesis

It can be used in organic synthesis, serving as a building block for the construction of more complex molecules. Its structure allows for various chemical modifications, making it versatile for synthetic applications .

Chemical Research and Education

As a compound with a unique structure, it is of interest in chemical research and education, providing insights into molecular design and chemical interactions .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that it could interact with biological systems in a variety of ways, depending on its chemical structure and properties .

properties

IUPAC Name

N-[2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDPNFMLFHAFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC=C1CCCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide
Reactant of Route 2
N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide
Reactant of Route 6
N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.